molecular formula C15H16F3N7O B10940132 N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10940132
M. Wt: 367.33 g/mol
InChI Key: MWLAIAMYNIEOLT-UHFFFAOYSA-N
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Description

N~2~-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic routes, with optimizations for yield and purity. The use of microwave-assisted synthesis and metal-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrazole compounds, and substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of N2-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of a trifluoromethyl-substituted pyrazole and a triazolopyrimidine scaffold. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H16F3N7O

Molecular Weight

367.33 g/mol

IUPAC Name

N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H16F3N7O/c1-9(8-25-10(2)6-11(22-25)15(16,17)18)7-20-13(26)12-21-14-19-4-3-5-24(14)23-12/h3-6,9H,7-8H2,1-2H3,(H,20,26)

InChI Key

MWLAIAMYNIEOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)CNC(=O)C2=NN3C=CC=NC3=N2)C(F)(F)F

Origin of Product

United States

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